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Compound of Interest

Compound Name: NNC 11-1607

Cat. No.: B1679355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cheminformatics of NNC 11-
1607, a selective M1/M4 muscarinic acetylcholine receptor (mMAChR) agonist. This document
delves into its chemical structure, physicochemical properties, and its interaction with its
primary biological targets. Detailed experimental protocols for key assays and visualizations of
the associated signaling pathways are provided to support further research and drug
development efforts.

Chemical Identity and Physicochemical Properties

NNC 11-1607 is a synthetic organic compound with a complex structure designed for high
affinity and selectivity to its target receptors.

SMILES Notation:
C(#Cclccee(C#CCOC2nsnc2C2CN3CCC2CC3)c1)COclnsnclC1CN2CCC1CC2

Physicochemical Properties:
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Property Value
Molecular Formula C30H32N602S2
Molecular Weight 572.75 g/mol
Hydrogen Bond Acceptors 8

Hydrogen Bond Donors 0

Rotatable Bonds 8

Topological Polar Surface Area 132.98 A2

LogP 3.7

Quantitative Binding Affinity Data

NNC 11-1607 exhibits a distinct binding profile across the five human muscarinic acetylcholine
receptor subtypes. The following table summarizes its binding affinities, presented as pKi
values, derived from radioligand binding assays. A higher pKi value indicates a stronger binding

affinity.
Receptor Subtype pKi Value Reference
M1 8.6 [1]
M2 8.2 [2]
M3 8.1 [2]
M4 8.1 [2]
M5 8.2 [2]

Signaling Pathways

NNC 11-1607 primarily exerts its effects through the activation of M1 and M4 muscarinic
acetylcholine receptors, which are coupled to different G-protein signaling cascades.

M1 Muscarinic Receptor Signaling Pathway
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The M1 receptor is a Gg-coupled receptor. Upon activation by an agonist such as NNC 11-
1607, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and

the activation of various downstream effectors.
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M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a Gi-coupled receptor. Its activation by NNC 11-1607 leads to the inhibition
of adenylyl cyclase, a decrease in intracellular cyclic AMP (cCAMP) levels, and the modulation of

ion channel activity.
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M4 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the
pharmacological profile of NNC 11-1607.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of
NNC 11-1607 for the five human muscarinic acetylcholine receptor subtypes (M1-M5)
expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

CHO cell membranes expressing one of the human M1-M5 receptor subtypes.

» Radioligand: [*H]-N-methylscopolamine ([BH]-NMS) (a non-selective muscarinic antagonist).

e Test compound: NNC 11-1607.

» Non-specific binding control: Atropine (1 pM).

e Assay buffer: 50 mM Tris-HCI, pH 7.4.

o Wash buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

e 96-well microplates.

o Glass fiber filters (e.g., Whatman GF/B).

« Filtration apparatus (cell harvester).

Scintillation counter and scintillation fluid.

Procedure:

 Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold
assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei
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and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C
to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and
determine the protein concentration using a standard protein assay (e.g., Bradford assay).

e Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

o Total Binding: 50 uL of membrane preparation, 50 uL of [2H]-NMS (at a final concentration
close to its Kd), and 50 uL of assay buffer.

o Non-specific Binding: 50 uL of membrane preparation, 50 pL of [2H]-NMS, and 50 pL of
atropine (1 uM final concentration).

o Competition Binding: 50 pL of membrane preparation, 50 pL of [2H]-NMS, and 50 pL of
varying concentrations of NNC 11-1607.

 Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach
equilibrium.

« Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell
harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound
radioligand.

e Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and quantify the
radioactivity using a scintillation counter.

» Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the NNC 11-1607
concentration. Determine the IC50 value (the concentration of NNC 11-1607 that inhibits
50% of specific [3BH]-NMS binding) from the resulting competition curve. Calculate the Ki
value using the Cheng-Prusoff equation: Ki = 1C50 / (1 + [L]/Kd), where [L] is the
concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of NNC 11-1607 on the
inhibition of adenylyl cyclase activity via the M4 receptor in CHO cells.

Materials:
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CHO cells stably expressing the human M4 muscarinic receptor.
Forskolin (an adenylyl cyclase activator).

Test compound: NNC 11-1607.

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).
Cell culture medium.

Lysis buffer.

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

e Cell Culture: Culture CHO-M4 cells in appropriate cell culture medium until they reach 80-
90% confluency.

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach
overnight.

Assay:
o Aspirate the culture medium and wash the cells once with serum-free medium.

o Pre-incubate the cells with IBMX (e.g., 0.5 mM) in serum-free medium for 15-30 minutes
at 37°C to inhibit cAMP degradation.

o Add varying concentrations of NNC 11-1607 to the wells and incubate for 15-30 minutes at
37°C.

o Stimulate the cells with forskolin (e.g., 10 uM) and incubate for an additional 15-30
minutes at 37°C.

Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer to each
well.
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e CAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using
a commercial CAMP assay kit according to the manufacturer's instructions.

» Data Analysis: Plot the cAMP concentration against the logarithm of the NNC 11-1607
concentration. Determine the EC50 value (the concentration of NNC 11-1607 that produces
50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).

Conclusion

This technical guide provides a detailed cheminformatic profile of NNC 11-1607, a selective
M1/M4 muscarinic acetylcholine receptor agonist. The provided SMILES notation,
physicochemical properties, quantitative binding data, and detailed experimental protocols offer
a solid foundation for researchers and drug development professionals. The visualization of the
M1 and M4 signaling pathways further elucidates the mechanism of action of this compound.
This comprehensive information is intended to facilitate further investigation into the therapeutic
potential of NNC 11-1607 and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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